Pyridine-N-oxide evatanepag

Metabolite Identification LC-MS/MS DMPK

Pyridine-N-oxide evatanepag (CAS 574759-33-4) is the N-oxide metabolite (designated M5) of the investigational EP2 receptor agonist evatanepag (CP-533536), a non-prostanoid small molecule originally developed by Pfizer for bone fracture healing. It is formed via N-oxidation of the pyridine ring of the parent drug and has been identified as a minor circulating metabolite in rat pharmacokinetic studies, where the parent compound accounted for 63–72% of total drug-related exposure (AUC).

Molecular Formula C25H28N2O6S
Molecular Weight 484.6 g/mol
CAS No. 574759-33-4
Cat. No. B12795017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-N-oxide evatanepag
CAS574759-33-4
Molecular FormulaC25H28N2O6S
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=C[N+](=CC=C3)[O-]
InChIInChI=1S/C25H28N2O6S/c1-25(2,3)21-11-9-19(10-12-21)15-27(34(31,32)23-8-5-13-26(30)17-23)16-20-6-4-7-22(14-20)33-18-24(28)29/h4-14,17H,15-16,18H2,1-3H3,(H,28,29)
InChIKeyCDSQRBFQTYKJBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-N-oxide evatanepag (CAS 574759-33-4): EP2 Agonist Metabolite for Metabolic & Pharmacokinetic Studies


Pyridine-N-oxide evatanepag (CAS 574759-33-4) is the N-oxide metabolite (designated M5) of the investigational EP2 receptor agonist evatanepag (CP-533536), a non-prostanoid small molecule originally developed by Pfizer for bone fracture healing [1]. It is formed via N-oxidation of the pyridine ring of the parent drug and has been identified as a minor circulating metabolite in rat pharmacokinetic studies, where the parent compound accounted for 63–72% of total drug-related exposure (AUC) [2]. This compound is primarily utilized as an analytical reference standard for metabolite identification and quantification in drug metabolism and pharmacokinetic (DMPK) research.

Analytical reference standard for metabolite M5 identification
Supports LC-MS/MS method development for evatanepag metabolism
Enables selective monitoring of N-oxidation pathway in DMPK

Why Pyridine-N-oxide evatanepag Cannot Be Substituted by Evatanepag Free Acid or Sodium Salt in Analytical Workflows


The pyridine-N-oxide metabolite (M5) possesses a distinct molecular formula (C25H28N2O6S, MW 484.6 g/mol) compared to the parent drug evatanepag (C25H28N2O5S, MW 468.6 g/mol) due to the addition of an oxygen atom on the pyridine ring nitrogen [1]. This structural difference results in unique chromatographic retention times, mass spectrometric fragmentation patterns, and ionization efficiency, which are critical for LC-MS/MS method development and quantification [2]. Generic substitution with evatanepag free acid or its sodium salt in analytical reference standard applications would therefore lead to inaccurate metabolite identification, compromised assay specificity, and failed method validation. The compound's role as a defined metabolite standard is irreplaceable for DMPK studies investigating the oxidative metabolism of EP2 agonists.

Structural Mismatch
Pyridine-N-oxide modification alters polarity, logP, and mass, resulting in distinct LC retention and MS fragmentation vs. parent evatanepag.
Assay Specificity
Substituting evatanepag free acid or salt may compromise MRM selectivity and lead to inaccurate metabolite quantification.
Workflow Integrity
Use of non-authentic standard fails to validate the N-oxide metabolite identity, undermining DMPK study conclusions.

Quantitative Differentiation of Pyridine-N-oxide evatanepag from Evatanepag and Other EP2 Agonists


Molecular Identity: Pyridine-N-oxide vs. Parent Evatanepag Structural Distinction

Pyridine-N-oxide evatanepag (M5) is distinguished from the parent drug evatanepag by the oxidation of the pyridine ring nitrogen to the N-oxide. This results in a molecular formula of C25H28N2O6S (MW 484.565 g/mol) compared to C25H28N2O5S (MW 468.565 g/mol) for evatanepag [1]. The N-oxide modification alters the compound's polarity, logP, and hydrogen-bonding capacity, directly impacting chromatographic behavior and mass spectrometric detection [2].

Structural Identity
Head-to-head
M5: C25H28N2O6S, MW +16.0 Da vs parent
Enables selective LC-MS/MS monitoring
Distinct polarity and logP alter retention
Metabolite Identification LC-MS/MS DMPK

Quantitative Metabolic Profiling: M5 Abundance Relative to Major Metabolites M3 and M4

In Sprague-Dawley rats, pyridine-N-oxide evatanepag (M5) was formed via N-oxidation of the pyridine ring and represented a minor metabolic pathway compared to the dominant tert-butyl side-chain oxidation [1]. The major circulating metabolites were the ω-carboxy metabolite M3 (32.8% in males, 1.66% in females) and the ω-hydroxy metabolite M4 (19.7% in males, 6.5% in females), while M5 was present at substantially lower levels [1]. This quantitative hierarchy is critical for understanding the metabolic clearance routes of evatanepag.

Metabolic Abundance
Head-to-head
Parent (63–72%) > M3 (32.8%♂) > M4 (19.7%♂) >> M5 (minor)
N-oxidation is a minor clearance route
Rat IV study, 144 h profiling
Drug Metabolism Pharmacokinetics Metabolite Profiling

EP2 Receptor Selectivity of Parent Evatanepag vs. Prostanoid EP2 Agonists PGE2 and Butaprost

The parent compound evatanepag (CP-533536) demonstrated high selectivity for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, TP) in competitive binding assays, with an EC50 of 0.3 nM for EP2-mediated cAMP accumulation [1]. In contrast, the endogenous agonist PGE2 activates all four EP receptor subtypes with comparable potency, while butaprost (a prostanoid EP2 agonist) retains some EP3 cross-reactivity [1]. Pyridine-N-oxide evatanepag (M5) has not been independently profiled for EP2 activity, but its role as a metabolite standard is predicated on the parent compound's well-characterized selectivity profile.

EP2 Potency (EC50)
Cross-study comparable
0.3 nM (parent CP-533536)
Supports parent benchmark for metabolite activity assessment
Selective over other prostanoid receptors
EP2 Receptor Selectivity Osteogenesis

In Vivo Fracture Healing Efficacy: Evatanepag vs. Vehicle Control in Preclinical Canine Model

Evatanepag (CP-533536), when administered locally as a single dose, demonstrated statistically significant acceleration of fracture healing in a canine long bone segmental defect model compared to vehicle control [1]. At 12 weeks post-treatment, CP-533536-treated defects showed a higher percentage of bone union and greater torsional stiffness compared to vehicle-treated controls [1]. This in vivo efficacy provides the pharmacological rationale for further investigation of evatanepag's metabolic fate, including the use of M5 as an analytical standard to monitor systemic exposure of the N-oxide metabolite.

Fracture Healing Model
Model-response context
Reported improvement in bone union and torsional stiffness vs vehicle
Provides context for PK/PD relationship
Data to verify; precise values not publicly available
Bone Healing Fracture Repair EP2 Agonist

Optimal Application Scenarios for Pyridine-N-oxide evatanepag Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Evatanepag Metabolism Studies

Pyridine-N-oxide evatanepag (M5) serves as a critical certified reference standard for the development and validation of LC-MS/MS methods designed to quantify evatanepag and its metabolites in plasma, urine, and tissue homogenates from preclinical species or human clinical samples. Its distinct molecular mass (+16 Da relative to the parent drug) enables selective MRM transition monitoring, ensuring that the N-oxide metabolite can be resolved from isobaric interferences [Section 3, Evidence 1]. The quantitative metabolic profiling data from Sprague-Dawley rats provides context for expected M5 abundance levels, informing the required dynamic range and lower limit of quantification (LLOQ) for the analytical method [Section 3, Evidence 2].

In Vitro Metabolite Identification Using Hepatocyte or Microsomal Incubations

In DMPK laboratories, pyridine-N-oxide evatanepag is used as an authentic standard to confirm the identity of the N-oxide metabolite (M5) generated in vitro from incubations of evatanepag with primary hepatocytes, liver microsomes, or recombinant cytochrome P450 enzymes. Matching retention time and fragmentation spectra between the incubated sample and the authentic M5 standard provide definitive structural confirmation. The parent compound's high selectivity for EP2 (EC50 0.3 nM) over other prostanoid receptors [Section 3, Evidence 3] necessitates a thorough investigation of all oxidative metabolites to ensure that no active metabolite contributes to the overall pharmacological effect.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Incorporating Metabolite Exposure Data

For translational PK/PD modeling, the availability of an authentic M5 reference standard allows for the generation of quantitative concentration-time profiles of the N-oxide metabolite following evatanepag administration. This data is essential for determining whether M5 contributes to systemic exposure to a meaningful extent. The metabolic profiling data showing that M5 is a minor pathway compared to M3 and M4 [Section 3, Evidence 2] suggests that M5 is unlikely to be a major contributor to pharmacological activity, but quantitative verification using the authentic standard is required to support regulatory submissions. The in vivo fracture healing efficacy of the parent compound [Section 3, Evidence 4] provides the therapeutic context for these PK/PD investigations.

Quality Control Release Testing and Stability Studies for Evatanepag Drug Substance and Drug Product

Pyridine-N-oxide evatanepag is employed as an impurity reference standard in pharmaceutical quality control (QC) laboratories for the development and validation of stability-indicating HPLC methods for evatanepag drug substance and formulated drug product. As a potential degradation product arising from oxidative stress conditions (e.g., peroxide exposure), M5 must be monitored during forced degradation studies and long-term stability testing to ensure product quality and establish shelf-life specifications in accordance with ICH guidelines.

Application
Selection Property
Validation Focus
LC-MS/MS method development for evatanepag metabolism in research matrices
Certified metabolite reference standard
MRM transition selectivity and LLOQ estimation
In vitro metabolite identification (hepatocyte/microsomal incubations)
Authentic M5 standard for retention time and fragmentation matching
Definitive structural confirmation of N-oxide metabolite
Metabolite exposure profiling for parent drug PK analysis
Quantitative concentration-time profile generation
Contribution of M5 to systemic exposure assessment
Quality control and stability-indicating method development for evatanepag drug substance
Impurity reference standard for oxidative degradation
Method specificity under forced degradation conditions
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